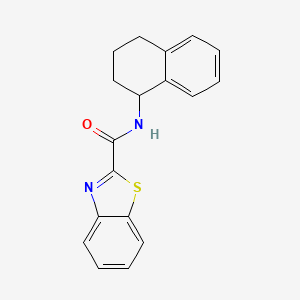![molecular formula C15H22N4O B2987804 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea CAS No. 1797587-96-2](/img/structure/B2987804.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea, also known as PPU, is a synthetic compound that has been extensively studied in the field of scientific research. PPU has been found to have potential applications in various fields, including cancer research, neurobiology, and immunology.
Aplicaciones Científicas De Investigación
Lithiation of Pyridine Derivatives
One study explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds, demonstrating how dilithium reagents obtained from this process react with various electrophiles to yield substituted derivatives. This process is crucial in the synthesis of compounds related to your query (Smith et al., 2013).
Association with 2-amino-1,8-naphthyridines
Another study investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines, highlighting the impact of substituents on complex formation. This research provides insights into the molecular interactions and structure of related compounds (Ośmiałowski et al., 2013).
Arylation of N-Carboxamido Proline Ester Enolates
Research on pyrrolidine-2-carboxylate esters and their conversion to N'-aryl urea derivatives revealed the formation of bicyclic α-aryl hydantoin derivatives. This study is relevant for understanding the chemical transformations and potential applications of pyrrolidine-based compounds (Maury & Clayden, 2015).
Unfolding of Heterocyclic Ureas
A study on heterocyclic ureas described their conformational studies and unfolding to form multiply hydrogen-bonded complexes. This research contributes to understanding the structural dynamics and potential applications of such molecules (Corbin et al., 2001).
Tautomerism in Ureido-Pyrimidine
Research on Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine and its derivatives explored their conformational equilibrium and tautomerism, providing insights into the molecular sensing capabilities based on tautomerism control (Kwiatkowski et al., 2019).
Structure-Activity Relationships in Kinase Inhibition
The compound 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) was studied for its inhibitory activity against p38alpha MAP kinase. This research is significant for understanding the molecular interactions and potential therapeutic applications of related compounds (Regan et al., 2003).
Substituent Effects on Hydrogen Bonding
Research on pyrid-2-yl ureas examined the effects of substituents on intramolecular hydrogen bonding and cytosine complexation. This study provides valuable information on the molecular interactions and structural implications of these compounds (Chien et al., 2004).
Propiedades
IUPAC Name |
1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWSMFYDLUVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

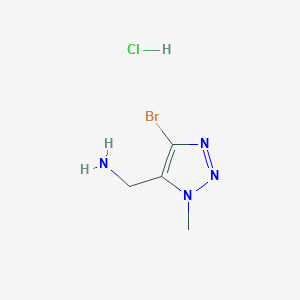

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)
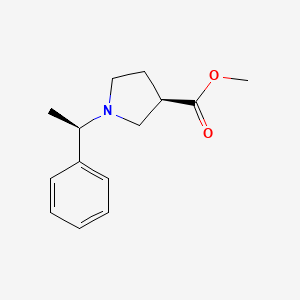
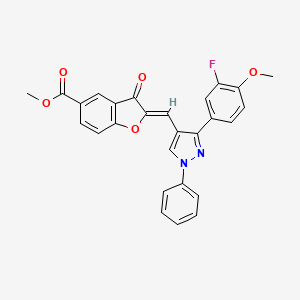

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)
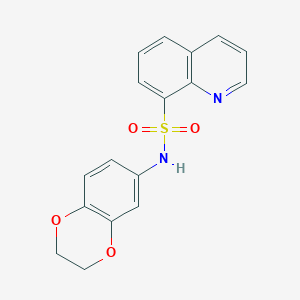
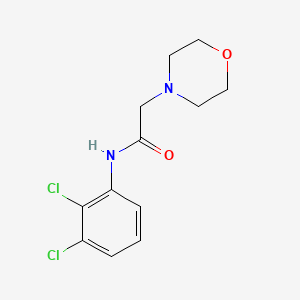
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)
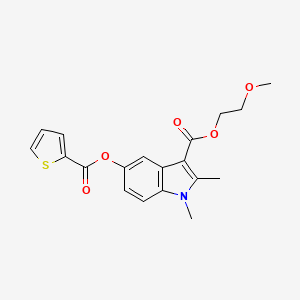
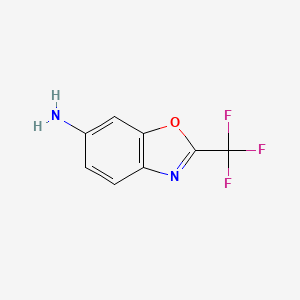
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
